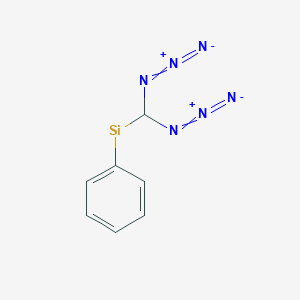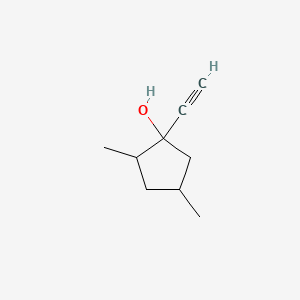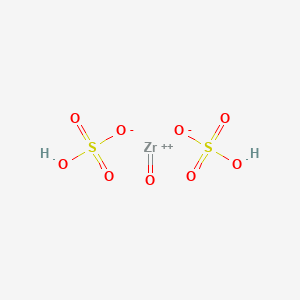
Diazidomethylphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazidomethylphenylsilane is an organosilicon compound with the molecular formula C7H8N6Si. It is characterized by the presence of two azido groups attached to a silicon atom, which is also bonded to a phenyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diazidomethylphenylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylphenylsilane with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as a product. The general reaction scheme is as follows:
[ \text{ClCH}_2\text{PhSiCl}_3 + 2 \text{NaN}_3 \rightarrow \text{(N}_3\text{CH}_2\text{PhSi(N}_3)_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diazidomethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like sodium halides or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Diazidomethylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of diazidomethylphenylsilane involves the reactivity of its azido groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and application. For example, in drug delivery systems, the azido groups can be used to attach the compound to specific biomolecules, facilitating targeted delivery .
Comparaison Avec Des Composés Similaires
Chloromethylphenylsilane: Similar structure but with chlorine instead of azido groups.
Trimethylsilyl azide: Contains azido groups but with different silicon substituents.
Phenylsilane: Lacks azido groups but has a similar phenyl-silicon structure.
Uniqueness: Diazidomethylphenylsilane is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse applications. The combination of azido and phenyl groups attached to silicon makes it a versatile compound for various chemical transformations and industrial uses .
Propriétés
Numéro CAS |
30540-34-2 |
|---|---|
Formule moléculaire |
C7H6N6Si |
Poids moléculaire |
202.25 g/mol |
InChI |
InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
OEFVZUSGFRWBOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















